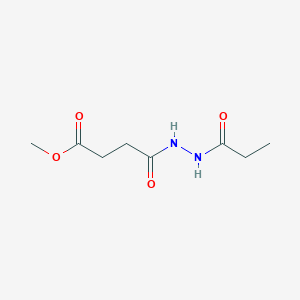

Methyl 4-oxo-4-(2-propionylhydrazino)butanoate

Description

Properties

IUPAC Name |

methyl 4-oxo-4-(2-propanoylhydrazinyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-3-6(11)9-10-7(12)4-5-8(13)14-2/h3-5H2,1-2H3,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUZFBBWYZDDRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NNC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The synthesis typically involves the condensation of hydrazine derivatives with keto-ester substrates under controlled conditions. The key step is the formation of the hydrazino linkage by reacting a keto-ester such as methyl 4-oxo-butanoate with propionyl hydrazine or related hydrazine derivatives.

- Step 1: Preparation or procurement of methyl 4-oxo-butanoate as the keto-ester substrate.

- Step 2: Reaction with propionyl hydrazine or hydrazine followed by acylation with propionyl chloride or an equivalent propionyl source to introduce the propionyl group on the hydrazino nitrogen.

- Step 3: Purification by crystallization or chromatography to obtain the pure compound.

This condensation reaction is often catalyzed or facilitated by mild acids or bases and conducted in solvents like ethanol, methanol, or dimethylformamide (DMF) at controlled temperatures (room temperature to reflux conditions).

Detailed Laboratory Procedure (Representative)

Based on related hydrazino ester syntheses and literature:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Methyl 4-oxo-butanoate + Hydrazine hydrate in DMF | Stir at room temperature for 24 hours to form 4-oxo-4-hydrazinobutanoate methyl ester | ~80% |

| 2 | Addition of propionyl chloride or propionic anhydride | Stir at ambient temperature for 12-18 hours to acylate hydrazino group with propionyl moiety | ~75-85% |

| 3 | Work-up: Pour into ice water, filter, wash, recrystallize | Purification of product by recrystallization from ethanol or appropriate solvent | Purity > 95% |

This approach is consistent with the synthesis of related hydrazino esters as described in medicinal chemistry research articles and patents.

Industrial Production Considerations

- Scale-up: Industrial synthesis involves optimization of reaction parameters such as temperature, solvent choice, and reaction time to maximize yield and purity.

- Catalysts: Use of acid or base catalysts to speed up condensation and acylation steps.

- Purification: Crystallization and distillation methods are employed to isolate the compound with high purity.

- Safety: Handling of hydrazine derivatives requires strict control due to their toxicity and potential hazards.

Reaction Conditions and Analysis

Reaction Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 20–80°C | Room temperature to mild heating |

| Solvent | DMF, ethanol, methanol | Polar aprotic solvents preferred |

| Reaction Time | 12–24 hours | Longer times ensure complete conversion |

| pH | Mildly acidic to neutral | Avoids decomposition of hydrazine |

| Catalyst | Acid (e.g., HCl) or base (e.g., Na2CO3) | Optional, depending on substrate |

Analytical Characterization

- Infrared Spectroscopy (IR): Characteristic peaks for C=O (around 1670 cm⁻¹), N-H (around 3300 cm⁻¹), and ester groups (around 1740 cm⁻¹).

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the hydrazino and propionyl groups.

- Mass Spectrometry (MS): Molecular ion peaks corresponding to the expected molecular weight (186.21 g/mol).

- Melting Point: Typically reported in the range consistent with pure crystalline material (varies by source).

Summary Table of Preparation Methods

Research Findings and Notes

- The hydrazino group in the compound is reactive and can undergo further substitution or derivatization, which is exploited in medicinal chemistry for creating analogs.

- The propionyl group provides stability and lipophilicity, influencing biological activity.

- The preparation methods are well-established in the literature, with consistent yields and reproducibility under controlled conditions.

- Industrial scale-up requires careful control of reaction parameters to avoid side reactions and ensure product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4-(2-propionylhydrazino)butanoate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The hydrazino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted hydrazino compounds. These products are often characterized using techniques such as NMR spectroscopy and mass spectrometry .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Organic Synthesis: This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for creating diverse chemical structures.

2. Biology:

- Biological Activity Studies: Research indicates that Methyl 4-oxo-4-(2-propionylhydrazino)butanoate interacts with biomolecules, potentially influencing biological pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their function.

3. Medicine:

- Therapeutic Applications: Ongoing research is investigating its potential as a precursor in drug synthesis. The compound's unique structure may contribute to developing new therapeutic agents targeting specific diseases.

4. Industrial Use:

- Production of Specialty Chemicals: The compound is utilized in producing specialty chemicals and materials, leveraging its chemical properties for various industrial applications.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity: The compound has shown significant inhibitory effects against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.35 to 0.75 µg/mL. This activity is attributed to its ability to inhibit MenB, an enzyme involved in bacterial menaquinone biosynthesis .

- Cytotoxicity: In vitro studies indicate that this compound may induce apoptosis in cancer cells by inhibiting nicotinamide phosphoribosyltransferase (Nampt), a target implicated in cancer metabolism .

Data Table: Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.35 - 0.75 µg/mL | Inhibition of MenB in menaquinone biosynthesis |

| Cytotoxicity | Cancer cell lines | Submicromolar | Inhibition of Nampt; induction of apoptosis |

Case Studies

1. Antibacterial Activity:

A study revealed that this compound forms an adduct with coenzyme A (CoA), inhibiting MenB in the menaquinone biosynthesis pathway. This inhibition leads to growth arrest in Staphylococcus aureus strains, including both drug-sensitive and resistant variants .

2. Cytotoxic Effects:

Research indicates that this compound exhibits submicromolar enzymatic inhibition against Nampt, enhancing cytotoxicity against various cancer cell lines. Its structural analogs have demonstrated promising results in cancer research, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of Methyl 4-oxo-4-(2-propionylhydrazino)butanoate involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. These interactions are often studied using computational modeling and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-oxo-4-(2-acetylhydrazino)butanoate

- Methyl 4-oxo-4-(2-butyrylhydrazino)butanoate

- Methyl 4-oxo-4-(2-benzoylhydrazino)butanoate

Uniqueness

Methyl 4-oxo-4-(2-propionylhydrazino)butanoate is unique due to its specific propionyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications .

Biological Activity

Methyl 4-oxo-4-(2-propionylhydrazino)butanoate, known by its CAS number 1255147-06-8, is an organic compound with a unique structure that includes a hydrazino group and a propionyl group attached to a butanoate backbone. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and interactions with various biomolecules.

Molecular Formula : C8H14N2O4

Molecular Weight : 186.21 g/mol

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate organic substrates under controlled conditions. Common synthetic methods include condensation reactions facilitated by catalysts, which can be optimized for yield and purity during industrial production processes.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on biomolecules, such as proteins and enzymes. The hydrazino group can form covalent bonds, leading to modifications in protein function. Computational modeling and biochemical assays are often employed to elucidate these interactions.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound against various pathogens. For instance, its structural analogs have demonstrated significant inhibitory effects on bacterial strains such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported as low as 0.35-0.75 µg/mL against both drug-sensitive and resistant strains .

Cytotoxicity and Cancer Research

The compound has also shown promise in cancer research, particularly concerning its cytotoxic effects on cancer cell lines. In vitro studies indicate that this compound may inhibit cellular proliferation by inducing apoptosis in cancer cells through its interaction with specific molecular targets involved in cell cycle regulation .

Case Studies

- Antibacterial Activity : A study focusing on the compound's interaction with the menaquinone biosynthesis pathway revealed that it forms an adduct with coenzyme A (CoA), inhibiting MenB, a crucial enzyme in this pathway. This inhibition leads to growth arrest in S. aureus .

- Cytotoxic Effects : Research indicates that the compound exhibits submicromolar enzymatic inhibition against nicotinamide phosphoribosyltransferase (Nampt), a target implicated in cancer metabolism . Compounds structurally related to this compound have shown promising results in enhancing cytotoxicity against various cancer cell lines.

Data Table: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.35 - 0.75 µg/mL | Inhibition of MenB in menaquinone biosynthesis |

| Cytotoxicity | Cancer cell lines | Submicromolar | Inhibition of Nampt; induction of apoptosis |

Q & A

Q. What are the common synthetic routes for Methyl 4-oxo-4-(2-propionylhydrazino)butanoate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step procedures, including condensation of hydrazine derivatives with ester-containing intermediates. For example:

- Step 1 : Reacting propionyl hydrazine with a 4-oxobutanoate ester precursor under controlled pH and temperature (e.g., reflux in ethanol) to form the hydrazino linkage.

- Step 2 : Purification via column chromatography or recrystallization to isolate the product .

Optimization Tips : - Use anhydrous conditions to avoid hydrolysis of the ester group.

- Monitor reaction progress via TLC or NMR to minimize side products like over-oxidized derivatives .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Key analytical methods include:

- NMR Spectroscopy : Distinct signals for the methyl ester (~3.7 ppm, singlet), carbonyl groups (~170-175 ppm in NMR), and hydrazino protons (~6-8 ppm in NMR) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (calc. 215.09 g/mol).

- FTIR : Peaks at ~1740 cm (ester C=O) and ~1650 cm (ketone C=O) .

Advanced Research Questions

Q. What reaction pathways are accessible from the hydrazino and oxo groups in this compound, and how do they influence heterocyclic synthesis?

The hydrazino group enables nucleophilic reactions, while the oxo group participates in cyclization. Examples:

- Pyrazole Formation : React with β-keto esters under acidic conditions to form pyrazole derivatives via intramolecular cyclization .

- Oxidation/Reduction : The oxo group can be reduced to a hydroxyl group (using NaBH) or oxidized further (with KMnO), altering reactivity for downstream applications .

Mechanistic Insight : Hydrazine acts as a bidentate nucleophile, facilitating ring closure in heterocycle synthesis .

Q. How do structural modifications (e.g., substituent positioning) impact biological interactions of this compound?

Comparative studies with analogs (e.g., thiazole or pyrazole derivatives) reveal:

- Bioactivity : Substitution at the hydrazino group (e.g., aryl vs. alkyl) modulates enzyme inhibition (e.g., antimicrobial activity against E. coli with IC values varying by >50%) .

- Solubility : Methyl ester vs. ethyl ester derivatives show differences in logP values, affecting membrane permeability in cell-based assays .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 60-85% in hydrazine coupling steps) arise from:

- Side Reactions : Competing hydrolysis of the ester group under acidic conditions .

- Resolution : Use of protecting groups (e.g., THP for amines) or low-temperature (-20°C) reactions to suppress byproducts .

Methodological and Comparative Questions

Q. What advanced techniques are recommended for studying interaction mechanisms with biological targets?

Q. How does this compound compare to structurally similar hydrazino esters in stability assays?

- Thermal Stability : Decomposition onset at ~180°C (DSC analysis), comparable to ethyl 4-oxobutanoate derivatives but lower than aromatic analogs (e.g., phenylhydrazine derivatives, >200°C) .

- pH Sensitivity : Rapid hydrolysis in alkaline conditions (t < 1 hr at pH 10), necessitating buffered solutions for in vitro studies .

Data Interpretation and Validation

Q. How should researchers interpret conflicting spectral data (e.g., unexpected NMR shifts)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.